

# Molecular weight of Methyl 2-acetoxypropanoate.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 2-acetoxypropanoate

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## Technical Guide: Methyl 2-acetoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and synthesis of **Methyl 2-acetoxypropanoate** (CAS No: 6284-75-9). The information herein is intended to support research, development, and quality control activities involving this compound.

## Physicochemical and Spectroscopic Data

The quantitative data for **Methyl 2-acetoxypropanoate** are summarized below.

### Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	146.14 g/mol	[1]
Exact Mass	146.05790880 Da	[1]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>4</sub>	[1]
IUPAC Name	methyl 2-acetyloxypropanoate	[1]
Boiling Point	~185.7 °C (estimated)	[2]
Density	~1.095 g/cm <sup>3</sup> (estimated)	[2]
Water Solubility	81.2 g/L at 25 °C	[2]
XLogP3-AA	0.4	[1]

**Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>)**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~5.10	Quartet (q)	1H	CH-O
~3.76	Singlet (s)	3H	O-CH <sub>3</sub> (ester)
~2.10	Singlet (s)	3H	C(=O)-CH <sub>3</sub> (acetyl)
~1.49	Doublet (d)	3H	CH-CH <sub>3</sub>

Note: Predicted shifts are based on standard chemical shift tables and data for similar structures. Actual experimental values may vary slightly.[3]

**Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~171.0	Quaternary	C=O (propanoate ester)
~170.0	Quaternary	C=O (acetate ester)
~69.0	Tertiary	CH-O
~52.5	Primary	O-CH <sub>3</sub>
~20.5	Primary	C(=O)-CH <sub>3</sub>
~16.5	Primary	CH-CH <sub>3</sub>

Note: Predicted shifts are based on standard chemical shift tables and data for similar structures.[\[4\]](#)[\[5\]](#)

## Table 4: Key Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
~2990 - 2950	Medium	C-H stretch (alkane)
~1750 - 1735	Strong	C=O stretch (ester carbonyl)
~1240 - 1200	Strong	C-O stretch (ester)
~1100 - 1000	Strong	C-O stretch

Note: These are characteristic absorption ranges for esters. The spectrum for **Methyl 2-acetoxypropanoate** will exhibit strong peaks in these regions.[\[6\]](#)

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Methyl 2-acetoxypropanoate** are provided below.

### Synthesis Protocol: Acetylation of Methyl Lactate

This protocol describes the synthesis of **Methyl 2-acetoxypropanoate** from methyl lactate and acetic anhydride.

## Materials:

- Methyl lactate
- Acetic anhydride
- Sulfuric acid (catalytic amount)
- Water
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

## Procedure:

- To a round-bottom flask containing methyl lactate, add a catalytic amount of sulfuric acid.
- Cool the flask in an ice bath.
- Add acetic anhydride dropwise to the stirred solution while maintaining the temperature between 20-40°C.
- After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Quench the reaction by slowly adding water to hydrolyze any unreacted acetic anhydride.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by distillation under reduced pressure to yield pure **Methyl 2-acetoxypropanoate**.

## Analytical Protocols

### 2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural confirmation.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition: Acquire a standard 1D  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) for a good signal-to-noise ratio.
- Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak (e.g., 7.26 ppm for  $\text{CDCl}_3$  in  $^1\text{H}$  NMR; 77.16 ppm in  $^{13}\text{C}$  NMR) or an internal standard like Tetramethylsilane (TMS).

### 2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition:
  - Place the salt plates in the spectrometer's sample holder.
  - Acquire a background spectrum of the clean salt plates.
  - Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The resulting spectrum should be baseline-corrected and the peaks of interest identified and labeled.

### 2.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the compound and confirm its molecular weight.

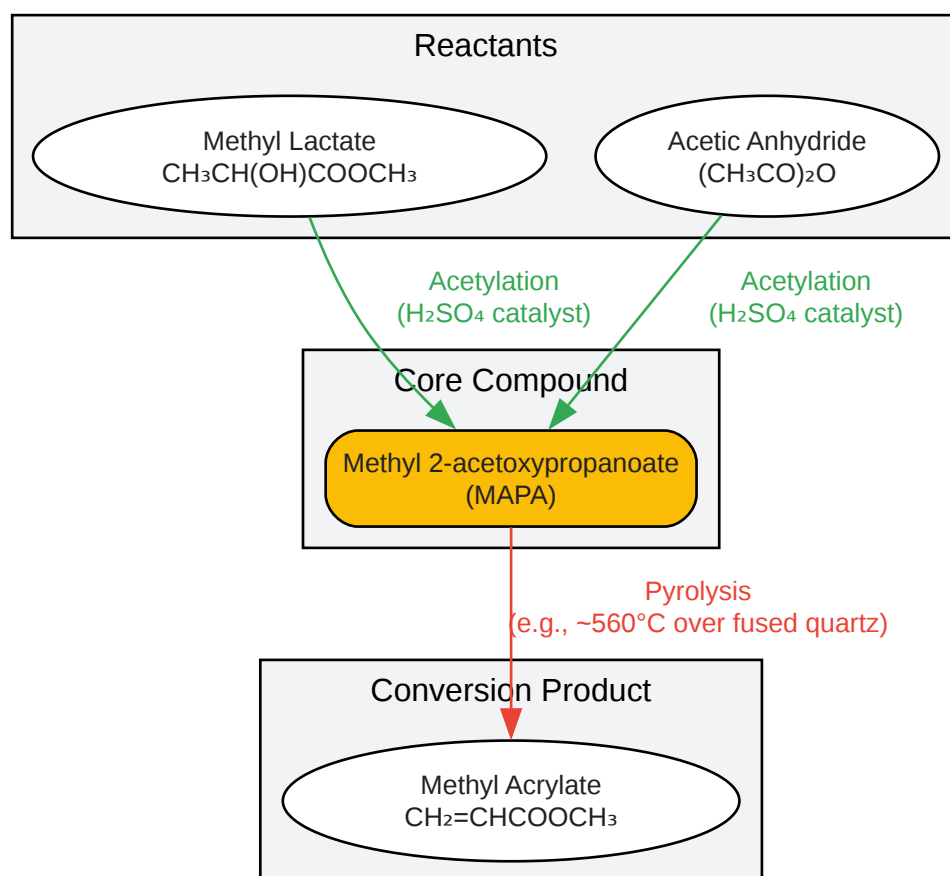
Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
- GC Method:
  - Injector: Split/splitless injector, typically at 250°C.
  - Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
  - Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- MS Method:
  - Ionization Source: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Scan a mass range of m/z 40-300.
- Data Analysis: Identify the peak corresponding to **Methyl 2-acetoxypropanoate** in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion ( $M^+$ ) peak and characteristic fragmentation patterns.

## Key Chemical Transformations and Relationships

**Methyl 2-acetoxypropanoate** is a valuable intermediate in organic synthesis. One notable application is its conversion to methyl acrylate, a key monomer in the polymer industry.[7]



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Caption: Synthesis and subsequent conversion of **Methyl 2-acetoxypropanoate**.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)